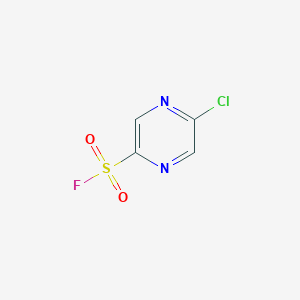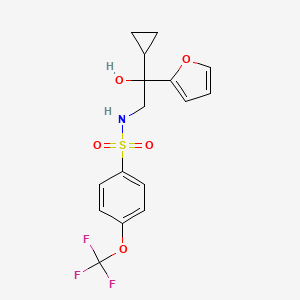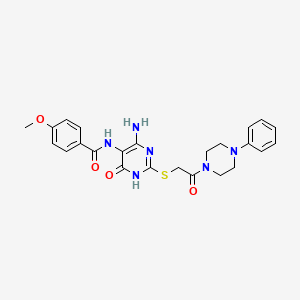
1-Propyl-1H-pyrazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propyl-1H-pyrazole-4-carboxylic acid is a pyrazole derivative . Pyrazoles are a class of compounds that have a 5-membered ring structure made up of three carbon atoms and two adjacent nitrogen atoms .
Synthesis Analysis
Pyrazoles can be synthesized by the reaction of α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation . A specific synthesis of 1H-pyrazole-4-carboxylic acid was reported, which involved Claisen condensation, cyclization, deamination, and hydrolysis reactions .Molecular Structure Analysis
The structure of pyrazole-4-carboxylic acids has been discussed based on crystallographic results and solid-state NMR . The structure of 1-Propyl-1H-pyrazole-4-carboxylic acid specifically can be found on ChemSpider .Chemical Reactions Analysis
Pyrazoles undergo various reactions. For example, they react with potassium borohydride to form a class of ligands known as scorpionates . More research is needed to understand the specific reactions of 1-Propyl-1H-pyrazole-4-carboxylic acid.Scientific Research Applications
Crystallography and Structural Analysis
The compound can be used in crystallography and structural analysis . For instance, researchers have studied the crystal structure of a similar compound, 1-methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid . This kind of research can provide valuable insights into the properties and potential applications of the compound.
Drug Development
Pyrazole derivatives, including those with a carboxylic acid moiety, are found in a variety of leading drugs such as Celebrex, Viagra, and Rimonabant . These compounds have been applied to treat inflammatory, diabetic, cancer, bacterial, and analgesic diseases .
Material Science
1H-pyrazole-4-carboxylic acid-based compounds can be used in the development of metal-organic frameworks (MOFs) . MOFs containing ligands with carboxylic acid and N-containing moieties hold great promise for designing novel architectures suitable for various applications .
Herbicide Synthesis
1H-pyrazole-4-carboxylic acid is used in the synthesis of isoxazole-4-carboxylic acid derivatives and isoxazole-3,5-dicarboxamides, which are used as herbicides .
Chemical Reactions
The compound can be used in various chemical reactions. For example, it can react with nitric acid and sulfuric acid to produce 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid .
NMR Spectroscopy
1H-pyrazole-4-carboxylic acid and its derivatives can be used in NMR spectroscopy . NMR spectra of these compounds can provide valuable information about their structure and properties .
Safety and Hazards
The safety data sheet for a similar compound, Methyl-1H-pyrazole-4-carboxylic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to handle it with protective gloves and clothing, and to avoid breathing its dust, fume, gas, mist, vapors, or spray .
Future Directions
Mechanism of Action
Target of Action
The primary targets of 1-Propyl-1H-pyrazole-4-carboxylic acid are currently unknown
Mode of Action
It is known that pyrazole derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Pyrazole derivatives are known to be involved in a variety of biological activities, suggesting that they may affect multiple pathways .
properties
IUPAC Name |
1-propylpyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-2-3-9-5-6(4-8-9)7(10)11/h4-5H,2-3H2,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLQMAVVBCYNBQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C=N1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Propyl-1H-pyrazole-4-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methanone](/img/structure/B2456178.png)

![2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-N-(4-fluorophenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B2456182.png)


![ethyl 2-[[(E)-2-cyano-3-(3-phenylmethoxyphenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2456188.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl(morpholino)methyl)-4,5-dimethylthiophen-2-yl)furan-2-carboxamide](/img/structure/B2456191.png)

![N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2456193.png)
![2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(pyridin-3-yl)acetamide](/img/structure/B2456195.png)
![Ethyl 4,5-dimethyl-2-[[2-[(7-methyl-4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate](/img/structure/B2456198.png)
![N-(1-cyanocyclopentyl)-2-[cyclopropyl({1-[3-(trifluoromethyl)phenyl]ethyl})amino]acetamide](/img/structure/B2456200.png)
![Ethyl (3Z)-3-[(6-fluoropyridin-2-yl)methylidene]-4-oxo-1,2-dihydronaphthalene-1-carboxylate](/img/structure/B2456201.png)